Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS No.:
Cat. No.: VC13805418
Molecular Formula: C17H25BO5
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25BO5 |
|---|---|
| Molecular Weight | 320.2 g/mol |
| IUPAC Name | ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Standard InChI | InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(15(19)21-8-2)11-13(14)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3 |
| Standard InChI Key | QMZYEPSDMWBLPB-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzoate core substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring and at the 4-position with an ethoxy group. This arrangement confers distinct electronic and steric properties that influence its reactivity. The boron atom within the dioxaborolane ring adopts a trigonal planar geometry, enabling nucleophilic interactions critical for cross-coupling reactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.2 g/mol |
| IUPAC Name | Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC |
| Topological Polar Surface Area | 44.8 Ų |
The ethoxy group enhances solubility in polar aprotic solvents, while the dioxaborolane ring stabilizes the boron center against hydrolysis, a common limitation of boronic acids .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 4-ethoxybenzoic acid, which undergoes borylation using bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl). The reaction proceeds under inert conditions (argon or nitrogen) at 80–100°C for 12–24 hours .
Purification involves column chromatography or recrystallization to achieve >95% purity.
Industrial Manufacturing
Scaled production employs continuous flow reactors to optimize heat transfer and reaction efficiency. Catalytic systems are recycled to reduce costs, and in-line analytics ensure consistent quality. The global demand for boronate esters has driven innovations in catalyst recovery and solvent recycling .
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The compound’s boron center reacts with aryl halides (e.g., bromobenzene) via palladium-catalyzed coupling to form biaryl structures. This reaction is foundational in synthesizing active pharmaceutical ingredients (APIs) such as kinase inhibitors .
Table 2: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(PPh) (2–5 mol%) |
| Base | KCO (2 equiv) |
| Solvent | THF/HO (4:1) |
| Temperature | 60–80°C |
| Reaction Time | 6–12 hours |
Hydroboration and Oxidation Pathways
In hydroboration reactions, the compound adds across alkenes to form alkylboronates, which are precursors to alcohols or amines. Oxidation with hydrogen peroxide yields boronic acids, expanding its utility in bioconjugation chemistry .
Comparative Analysis with Analogous Boronate Esters
Structural Analogues
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 269410-00-6) serves as a close structural analogue but lacks the 4-ethoxy substituent. This difference impacts electronic density and steric bulk, altering reactivity profiles.
Table 3: Comparative Physicochemical Properties
| Property | Target Compound | Analogue (CAS 269410-00-6) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 320.2 g/mol | 276.1 g/mol |
| Boiling Point | 378.6°C (estimated) | 378.6°C |
| Melting Point | 40–44°C (lit.) | 40–44°C |
The ethoxy group in the target compound enhances electron-donating effects, accelerating transmetalation steps in cross-coupling reactions compared to its analogue .
Challenges and Future Directions
Expanding Medicinal Applications
Current studies explore its use in proteolysis-targeting chimeras (PROTACs), where boronate esters facilitate targeted protein degradation. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking these applications.
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